molecular formula C12H13O3- B14758042 4-(4-Ethylphenyl)-4-oxobutanoate

4-(4-Ethylphenyl)-4-oxobutanoate

Cat. No.: B14758042
M. Wt: 205.23 g/mol
InChI Key: ZLHLIRYSBPOFQB-UHFFFAOYSA-M
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Description

4-(4-Ethylphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a butanoate group with a ketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-4-oxobutanoate can be achieved through several methods. One common approach involves the esterification of 4-(4-ethylphenyl)-4-oxobutanoic acid with an alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion.

Another method involves the use of a Friedel-Crafts acylation reaction, where 4-ethylphenyl is reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

4-(4-Ethylphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with desired properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions, which ultimately influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylphenol: A related compound with similar structural features but lacking the ester functionality.

    4-(4-Ethylphenyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    4-(4-Ethylphenyl)-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

4-(4-Ethylphenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the ethylphenyl and oxobutanoate moieties allows for diverse chemical transformations and interactions with biological systems.

Properties

IUPAC Name

4-(4-ethylphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-9-3-5-10(6-4-9)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHLIRYSBPOFQB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13O3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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